![molecular formula C24H26ClN5O3S B2877385 4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1185000-17-2](/img/structure/B2877385.png)
4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, a piperazine, a thiazole, and a morpholine ring. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a common moiety in drugs and is known for its anthelmintic properties. Thiazole is a heterocyclic compound that is also frequently found in drugs and natural products. Morpholine is a common solvent and also used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzodioxole, piperazine, thiazole, and morpholine rings would all contribute to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzodioxole, piperazine, thiazole, and morpholine rings. These could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on novel triazole derivatives, including compounds with morpholine components, has demonstrated promising antimicrobial activities. One study synthesized derivatives and tested their effectiveness against microorganisms, finding some compounds with good or moderate activity (Bektaş et al., 2007).
Structural Analysis and Anti-Fatigue Effects
Another study focused on the synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and examined their crystal structures. The anti-fatigue effects of these derivatives were investigated in mice, showing enhanced swimming capacity indicative of potential therapeutic applications (Wu et al., 2014).
Antitumor Agents
A study on benzimidazol-2-yl quinoxalines with morpholine, piperidine, and piperazine moieties highlighted their promising activity against a range of cancer lines. These compounds were characterized through various spectroscopic methods and tested for cytotoxicity, showing selective effects on lung adenocarcinoma cells and suggesting potential as antitumor agents (Mamedov et al., 2022).
Corrosion Inhibition
Research into benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrated the effectiveness of these compounds in protecting against corrosion. The study utilized electrochemical, thermodynamic, and quantum chemical analyses to explore the mechanisms of inhibition, offering insights into industrial applications (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withNitric Oxide Synthase (NOS) , particularly the inducible form (iNOS) . NOS plays a crucial role in producing nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-17-3-8-21(33-2)20(25)15-17/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZTCRVNMRIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

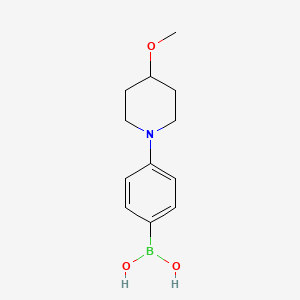
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
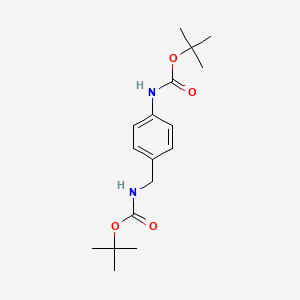
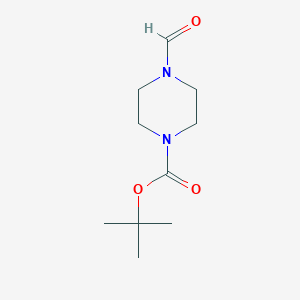
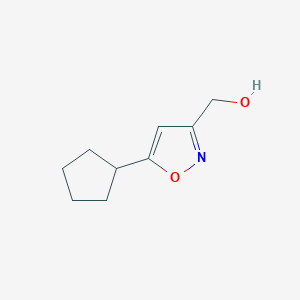

![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)

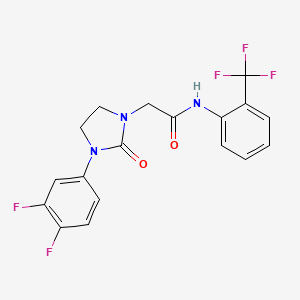
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)